1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The pyrrolidine ring in its structure allows it to interact with a range of biomolecules, enhancing its potential as a pharmacophore . This compound has been shown to interact with enzymes such as cholinesterases and carbonic anhydrases, influencing their activity and potentially leading to therapeutic effects . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering their function and downstream effects. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, the compound may inhibit cholinesterase activity by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the specific context and experimental conditions. In some cases, prolonged exposure to this compound may lead to adaptive changes in cellular responses, such as alterations in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis or induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization, accumulation, and overall bioavailability. For example, the compound may be transported across cell membranes by specific solute carriers or bind to intracellular proteins that facilitate its distribution to target sites. The efficiency of these processes can impact the compound’s therapeutic potential and pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-8(2-1-4-13-9)10(15)14-5-3-7(6-14)11(16)17/h1-2,4,7H,3,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONNKNYUWLRVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.